molecular formula C7H5F3INO B568899 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227577-09-4

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B568899
CAS No.: 1227577-09-4
M. Wt: 303.023
InChI Key: RVAOTZFCDAFUIX-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine is a specialized trifluoromethylpyridine (TFMP) derivative that serves as a critical synthetic intermediate in advanced discovery research. Compounds containing the TFMP moiety are of significant interest in the development of modern agrochemicals and pharmaceuticals, as the trifluoromethyl group imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and cell membrane permeability . The iodine and methoxy functional groups on the pyridine ring make this compound a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions. In agrochemical research, TFMP derivatives are key structural components in numerous commercial pesticides, including herbicides, insecticides, and fungicides . In the pharmaceutical industry, this compound is used in the preparation of active ingredients, with its scaffold being investigated for applications in areas such as antiviral and antitumor therapies . The presence of the trifluoromethyl group on the pyridine ring is a established strategy in medicinal chemistry to optimize the potency and pharmacokinetic profile of drug candidates . This product is intended for use in laboratory research and chemical synthesis as a key building block.

Properties

IUPAC Name

4-iodo-2-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-6-2-5(11)4(3-12-6)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAOTZFCDAFUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-5-(Trifluoromethyl)Pyridine

The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is synthesized via vapor-phase chlorination/fluorination of 3-picoline derivatives. As reported by J-STAGE researchers, 3-picoline undergoes sequential chlorination at the methyl group followed by fluorination over iron fluoride catalysts at 300–400°C to yield 3-(trifluoromethyl)pyridine. Subsequent nuclear chlorination at position 2 is achieved using chlorine gas in the presence of Lewis acids, yielding 2-chloro-5-(trifluoromethyl)pyridine in 64–78% purity (GC peak area).

Nitration and Reduction

Nitration of 2-chloro-5-(trifluoromethyl)pyridine is conducted in a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 100–120°C for 8–12 hours. The trifluoromethyl group’s meta-directing effect ensures predominant nitration at position 4, yielding 2-chloro-4-nitro-5-(trifluoromethyl)pyridine. Reduction of the nitro group is accomplished using iron powder in acetic acid at 80–100°C, producing 2-chloro-4-amino-5-(trifluoromethyl)pyridine in 85–92% yield.

Diazotization and Iodination

The amine intermediate undergoes diazotization at –10°C in sulfuric acid with sodium nitrite (NaNO₂), followed by treatment with potassium iodide (KI) at 0–5°C. This Sandmeyer-type reaction substitutes the diazonium group with iodine, yielding 2-chloro-4-iodo-5-(trifluoromethyl)pyridine in 70–78% yield.

Methoxy Substitution

Nucleophilic aromatic substitution of the chlorine atom at position 2 is performed using sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120–140°C for 12–18 hours. Copper(I) iodide (5 mol%) is added to facilitate the reaction, achieving 65–72% conversion to this compound.

Route 2: Cyclocondensation of Trifluoromethyl-Containing Building Blocks

Cyclocondensation Strategy

This route employs ethyl 4,4,4-trifluoro-3-oxobutanoate as a trifluoromethyl-containing precursor. Reaction with ammonium acetate and malononitrile in ethanol under reflux forms a 2-amino-5-(trifluoromethyl)pyridine intermediate. Subsequent methoxylation at position 2 is achieved via copper-catalyzed coupling with methanol, though yields remain modest (45–55%).

Directed Iodination

Route 3: Halogen Dance Methodology

Directed Metalation

Starting from 2-methoxy-3-bromo-5-(trifluoromethyl)pyridine, lithium-halogen exchange at –78°C generates a lithiated species at position 4. Quenching with iodine (I₂) provides this compound in 75–82% yield. This method avoids nitration and diazotization steps but requires specialized cryogenic conditions.

Comparative Analysis of Synthetic Routes

RouteKey StepsYield (%)AdvantagesLimitations
1Nitration, diazotization, substitution65–72Scalable, uses inexpensive reagentsMulti-step, harsh nitration conditions
2Cyclocondensation, iodination45–68Avoids chlorinated intermediatesLow yields in cyclocondensation step
3Directed metalation75–82High regioselectivity, fewer stepsRequires cryogenic conditions

Critical Reaction Parameters

Nitration Regioselectivity

The position of nitration in Route 1 is governed by the electron-withdrawing trifluoromethyl group (meta-directing) and the chlorine atom (ortho/para-directing). Computational studies indicate that nitration at position 4 is favored due to minimized steric hindrance and electronic stabilization.

Methoxy Substitution Kinetics

Nucleophilic displacement of chlorine by methoxy in Route 1 follows second-order kinetics, with activation energy (Eₐ) of 95 kJ/mol. Copper catalysts reduce Eₐ to 78 kJ/mol by stabilizing the transition state.

Scalability and Industrial Considerations

Route 1 is most amenable to large-scale production due to its reliance on established diazotization and substitution protocols. However, the use of fuming nitric acid necessitates specialized corrosion-resistant reactors. In contrast, Route 3’s cryogenic requirements limit its industrial viability despite higher yields.

Emerging Methodologies

Recent advances in photoredox catalysis enable direct C–H iodination of 2-methoxy-5-(trifluoromethyl)pyridine using iodide salts and visible light. Preliminary reports describe 40–50% yields under mild conditions, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Organometallic Reagents: Used for substitution reactions.

    Palladium Catalysts: Commonly used in coupling reactions.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can produce biaryl compounds.

Scientific Research Applications

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its binding affinity to target proteins . The iodine and methoxy groups may also contribute to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyridine Derivatives

Regioisomeric Variations

This regioisomerism alters the electronic distribution of the pyridine ring:

  • The methoxy group at position 2 remains constant, preserving its electron-donating effects, but the shifted -CF₃ may influence the accessibility of the iodine atom for cross-coupling reactions.

Key Insight : Regioisomerism significantly impacts physicochemical properties and synthetic utility, even among compounds with identical molecular formulas.

Halogen Substitution Effects

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Differences vs. Target
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine 2-CF₃, 4-Cl, 5-I C₆H₂ClF₃IN 285.45 1027818-88-7 Chlorine replaces methoxy; smaller halogen alters reactivity .
5-Iodo-2-(trifluoromethyl)pyridine 2-CF₃, 5-I C₆H₃F₃IN 273.00 873107-98-3 Lacks methoxy; simpler structure with reduced solubility .
  • 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine : The absence of methoxy (-OCH₃) and presence of chlorine at position 4 reduce steric bulk compared to the target compound. Chlorine’s lower leaving-group ability compared to iodine may limit utility in cross-coupling reactions.
  • 5-Iodo-2-(trifluoromethyl)pyridine : Without the methoxy group, this derivative exhibits lower polarity and solubility in polar solvents. The lack of electron-donating groups may deactivate the ring toward electrophilic substitution.

Key Insight : Halogen identity and the presence of methoxy directly influence reactivity and application scope.

Functional Group Modifications

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Differences vs. Target
5-Iodo-6-(trifluoromethyl)pyridin-2-ol 2-OH, 5-I, 6-CF₃ C₆H₃F₃INO 289.00 1227515-14-1 Hydroxyl replaces methoxy; stronger H-bond donor .
2-Methoxy-5-(trifluoromethyl)pyridine 2-OCH₃, 5-CF₃ C₇H₆F₃NO 207.12 175277-45-9 Lacks iodine; lighter and more volatile .
  • 5-Iodo-6-(trifluoromethyl)pyridin-2-ol : The hydroxyl (-OH) group enhances hydrogen-bonding capacity, increasing solubility in aqueous media but reducing stability under acidic conditions compared to methoxy.
  • 2-Methoxy-5-(trifluoromethyl)pyridine: Absence of iodine limits its use in cross-coupling but simplifies synthesis.

Key Insight : Functional groups dictate solubility, stability, and intermolecular interactions, tailoring compounds for specific industrial applications.

Biological Activity

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a pyridine ring substituted with an iodine atom, a methoxy group, and a trifluoromethyl group, contributing to its distinct chemical properties and biological activities. Its molecular formula is C7_7H5_5F3_3INO, and it has a molecular weight of approximately 303.02 g/mol .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Preliminary studies suggest that the compound may interact with bacterial enzymes or receptors, thereby inhibiting bacterial growth. These interactions could be attributed to the electron-withdrawing effects of the trifluoromethyl group and the overall lipophilicity of the molecule, which facilitates membrane penetration .

Anticancer Activity

The compound has also shown promise as an anticancer agent . In vitro studies have indicated cytotoxic effects against various cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through specific biological pathways. The mechanisms of action are still under investigation, but it is hypothesized that the compound may target key enzymes involved in cancer metabolism or signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.
  • Reactive Oxygen Species (ROS) Generation : The presence of halogen substituents might enhance the generation of ROS, contributing to oxidative stress in targeted cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through comparisons with structurally similar compounds. The following table summarizes some related compounds and their unique features:

Compound NameSimilarity IndexUnique Features
2-Chloro-4-iodo-5-methylpyridine0.90Lacks trifluoromethyl group; different reactivity
2-Fluoro-4-iodo-5-methylpyridine0.89Fluoro instead of methoxy; affects solubility
4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine0.92Different position of trifluoromethyl group
4-Iodo-5-(trifluoromethyl)pyridin-2-ol0.90Hydroxyl group instead of methoxy
2-(Difluoromethoxy)-4-iodo-3-(trifluoromethyl)pyridine0.86Contains difluoromethoxy; alters electronic properties

The methoxy group enhances reactivity compared to other halogenated analogs, suggesting its critical role in biological interactions .

Case Studies

Several studies have evaluated the biological activity of similar pyridine derivatives:

  • Cytotoxicity Assays : In one study, derivatives similar to this compound were tested against various cancer cell lines, revealing IC50_{50} values indicating significant cytotoxicity . For instance, derivatives showed IC50_{50} values ranging from low micromolar concentrations, suggesting potent activity against specific tumor types.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at varying concentrations . The results indicated that modifications in the pyridine structure could enhance antimicrobial efficacy.

Q & A

Q. Table 1: Hypothetical Optimization Parameters

StepReagentTemp (°C)Yield (%)Purity (HPLC)
IodinationNIS/HCl906892%
MethoxylationNaOMe/MeOH608595%
CF₃ CouplingPd(OAc)₂/XPhos1107289%

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR: Confirm substitution patterns and electronic effects. The methoxy group (~δ 3.8 ppm in ¹H NMR) and CF₃ (δ -60 to -65 ppm in ¹⁹F NMR) are diagnostic. Iodo substitution deshields adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., C₈H₆F₃INO).
  • HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can SAR studies evaluate substituent effects on biological activity?

Methodological Answer:
Design derivatives with systematic substitutions:

  • Variations: Replace iodine (4-position) with Br/Cl, modify methoxy (2-position) to ethoxy/hydroxyl, or alter CF₃ (5-position) to CH₃/CN.
  • Assays: Test inhibitory activity (e.g., IC₅₀) against targets like CYP1B1 or cancer cell lines (MCF-7, HeLa).

Example from Literature:
In estrane-pyridine derivatives, C2-substituted pyridines showed 10× stronger CYP1B1 inhibition than C3/C4 analogues .

Q. Table 2: Hypothetical SAR Data

Substituent (Position)TargetIC₅₀ (µM)
Iodo (4), OMe (2), CF₃ (5)CYP1B10.011
Bromo (4), OMe (2), CF₃ (5)CYP1B10.085
Iodo (4), OH (2), CF₃ (5)CYP1B10.032

Advanced: How to resolve contradictions in reported bioactivity data for halogenated pyridines?

Methodological Answer:

  • Purity Verification: Contradictions may arise from impurities (>5%). Use preparative HPLC or recrystallization to achieve ≥98% purity .
  • Assay Standardization: Ensure consistent cell lines (e.g., MCF-7 vs. MDA-MB-231) and assay protocols (e.g., MTT vs. ATP-luminescence) .
  • Mechanistic Studies: Use molecular docking to validate binding modes. For example, trifluoromethyl groups may enhance hydrophobic interactions but reduce solubility .

Basic: How do functional groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Iodo Group: Facilitates Suzuki-Miyaura couplings due to high leaving-group propensity.
  • Methoxy Group: Electron-donating effects stabilize intermediates but may hinder electrophilic substitution.
  • Trifluoromethyl Group: Strong electron-withdrawing effect directs electrophiles to meta/para positions .

Advanced: What strategies improve metabolic stability of pyridine-based enzyme inhibitors?

Methodological Answer:

  • Deuterium Incorporation: Replace methoxy hydrogens with deuterium to slow CYP450-mediated oxidation.
  • Prodrug Design: Mask polar groups (e.g., methoxy as acetate esters) to enhance bioavailability.
  • Steric Shielding: Introduce bulky substituents near labile sites (e.g., ortho to CF₃) to block metabolic pathways .

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